molecular formula C22H18N4O3 B251334 N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide

N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B251334
M. Wt: 386.4 g/mol
InChI Key: CYEZBSNZLSNQJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide, also known as BDBTL, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is a benzotriazole-based UV absorber, which means that it can absorb ultraviolet radiation and protect materials from photodegradation.

Scientific Research Applications

N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential applications in various fields. In the field of polymer science, this compound has been used as a UV stabilizer for polymeric materials such as plastics, coatings, and adhesives. It has been shown to improve the weatherability and durability of these materials by protecting them from UV-induced degradation. In the field of photovoltaics, this compound has been used as a hole-transporting material in perovskite solar cells, where it has been shown to improve the efficiency and stability of these devices. This compound has also been studied for its potential applications in the field of medicine, where it has been shown to have anti-inflammatory and antioxidant properties.

Mechanism of Action

The mechanism of action of N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide involves the absorption of UV radiation by the benzotriazole moiety, which leads to the formation of a stable excited state. This excited state can then transfer its energy to the surrounding environment, thereby dissipating the absorbed energy and protecting the material from photodegradation. In perovskite solar cells, this compound acts as a hole-transporting material by facilitating the movement of positive charges from the perovskite layer to the electrode.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases. In a study conducted on rats, this compound was shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in the liver. This compound was also shown to reduce oxidative stress in the liver, which is a common feature of many diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide in lab experiments is its ability to protect materials from photodegradation. This is particularly useful in experiments that involve the use of UV radiation, as it allows for more accurate and reliable results. However, one limitation of using this compound is that it can interfere with certain analytical techniques, such as UV-visible spectroscopy, due to its UV absorption properties.

Future Directions

There are several future directions for the research on N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide. One potential area of research is the development of new synthesis methods that can produce this compound in a more efficient and cost-effective manner. Another area of research is the exploration of this compound's potential applications in the field of medicine, particularly in the treatment of inflammatory and oxidative stress-related diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its interactions with other materials.

Synthesis Methods

The synthesis of N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide involves the reaction of 4-ethylphenylhydrazine with 2,3-dihydroxybromobenzene, followed by the reaction of the resulting product with 5-amino-1,3-benzodioxole-2-carboxylic acid. The final product is obtained after purification and isolation steps. This synthesis method has been optimized to produce high yields of pure this compound.

Properties

Molecular Formula

C22H18N4O3

Molecular Weight

386.4 g/mol

IUPAC Name

N-[2-(4-ethylphenyl)benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C22H18N4O3/c1-2-14-3-7-17(8-4-14)26-24-18-9-6-16(12-19(18)25-26)23-22(27)15-5-10-20-21(11-15)29-13-28-20/h3-12H,2,13H2,1H3,(H,23,27)

InChI Key

CYEZBSNZLSNQJE-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC5=C(C=C4)OCO5

Canonical SMILES

CCC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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